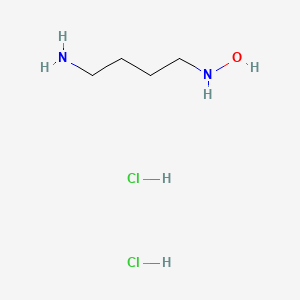amine CAS No. 216873-74-4](/img/structure/B2691693.png)
[(3-bromo-4-fluorophenyl)methyl](methyl)amine
Descripción general
Descripción
(3-bromo-4-fluorophenyl)methylamine is an organic compound with the molecular formula C8H9BrFN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-4-fluorophenyl)methylamine typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of (3-bromo-4-fluorophenyl)methylamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Reactants: 3-bromo-4-fluorobenzyl chloride and methylamine
Catalyst: Phase transfer catalyst (e.g., tetrabutylammonium bromide)
Solvent: Anhydrous ethanol
Temperature: 40-60°C
Pressure: Atmospheric pressure
Análisis De Reacciones Químicas
Types of Reactions
(3-bromo-4-fluorophenyl)methylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in ethanol or methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of 3-fluoro-4-hydroxybenzylamine.
Oxidation: Formation of 3-bromo-4-fluorobenzonitrile.
Reduction: Formation of 3-bromo-4-fluorophenylmethane.
Aplicaciones Científicas De Investigación
(3-bromo-4-fluorophenyl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-bromo-4-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include:
Binding to active sites: The compound can bind to the active sites of enzymes, inhibiting their activity.
Receptor interaction: It can interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- [(3-bromo-4-fluorophenyl)methyl][(3-methylphenyl)methyl]amine
- [(3-bromo-4-fluorophenyl)methyl][(3-fluorophenyl)methyl]amine
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
Uniqueness
(3-bromo-4-fluorophenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
IUPAC Name |
1-(3-bromo-4-fluorophenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSSCQKIEHFJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691612.png)


![N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2691618.png)
![N-[4-(dimethylamino)phenyl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2691619.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide](/img/structure/B2691622.png)



![N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide](/img/structure/B2691629.png)
![(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine](/img/structure/B2691630.png)
![5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691631.png)
![3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2691632.png)
